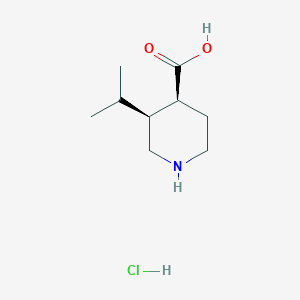

(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride

Description

(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid hydrochloride is a stereochemically defined piperidine derivative featuring a propan-2-yl substituent at the 3-position and a carboxylic acid group at the 4-position, with the hydrochloride salt enhancing its solubility and stability.

Key structural features include:

- Stereochemistry: The (3S,4S) configuration ensures distinct spatial arrangements critical for biological interactions .

- Functional groups: The carboxylic acid (at position 4) and tertiary amine (protonated as a hydrochloride salt) enable hydrogen bonding and ionic interactions, influencing solubility and crystallinity .

- Synthesis: Analogous compounds are synthesized via hydrogenation, protection/deprotection strategies, and salt formation, as seen in related piperidine derivatives .

Properties

IUPAC Name |

(3S,4S)-3-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6(2)8-5-10-4-3-7(8)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H/t7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMWVHVFAXJFMT-WSZWBAFRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNCC[C@@H]1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Chiral Resolution: The stereochemistry is introduced through chiral resolution or asymmetric synthesis.

Functional Group Modification: The propan-2-yl group is introduced via alkylation reactions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the piperidine ring or other functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Biochemical Applications

Inhibition of Pyruvate Dehydrogenase Kinase (PDHK)

Recent studies indicate that derivatives of piperidine, including (3S,4S)-3-propan-2-ylpiperidine-4-carboxylic acid; hydrochloride, serve as inhibitors of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in regulating glucose metabolism by phosphorylating pyruvate dehydrogenase, thus affecting the conversion of pyruvate to acetyl-CoA. Inhibition of PDHK can shift metabolic pathways towards increased oxidative metabolism, which is beneficial in conditions such as cancer and diabetes where metabolic dysregulation is prevalent .

Pharmaceutical Applications

Potential Therapeutic Uses

The compound has been investigated for its potential therapeutic applications in various diseases:

- Cancer Treatment : Inhibition of PDHK has been proposed as a strategy for cancer therapy. By promoting the oxidation of pyruvate, it may enhance apoptosis in hypoxic cancer cells that rely on glycolysis for energy production .

- Diabetes Management : The modulation of PDHK activity can also be beneficial in managing type II diabetes by improving glucose utilization and reducing hyperglycemia .

Case Studies

Several studies have demonstrated the efficacy of PDHK inhibitors in preclinical models:

- In vitro Studies : Cultured cancer cell lines treated with (3S,4S)-3-propan-2-ylpiperidine-4-carboxylic acid showed increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed elevated levels of surface markers associated with apoptosis .

- Animal Models : In diabetic rodent models, administration of PDHK inhibitors resulted in improved glucose tolerance and reduced insulin resistance, suggesting a potential role for this compound in diabetes management .

Synthetic Chemistry Applications

Building Block for Complex Molecules

(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid; hydrochloride serves as an important building block in synthetic organic chemistry. Its unique piperidine structure allows it to participate in various reactions to form more complex molecules.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Description |

|---|---|

| Amine Alkylation | Reaction with alkyl halides to introduce alkyl groups. |

| Carboxylic Acid Derivatization | Formation of esters or amides for further functionalization. |

| Chiral Resolution Techniques | Isolation of enantiomers using chromatography methods. |

Mechanism of Action

The mechanism of action of (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Structural and Functional Differences

Substituent Effects :

- Propan-2-yl vs. Aromatic Groups : The propan-2-yl group in the target compound offers moderate steric bulk compared to the 4-fluorophenyl group in , which increases hydrophobicity and receptor selectivity.

- Carboxylic Acid vs. Esters : The carboxylic acid in the target compound enhances water solubility (via ionization) relative to ester derivatives like , which are more lipophilic and suitable for blood-brain barrier penetration.

Stereochemical Impact :

Hydrogen Bonding and Crystallinity :

- The hydrochloride salt forms a hydrogen-bonding network (N–H···Cl and O–H···Cl interactions), as seen in , which stabilizes the crystal lattice and increases melting points (>450 K).

Biological Activity

(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects in various diseases.

- Receptor Binding : Its stereochemistry allows for selective binding to certain receptors, which may modulate physiological responses.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in metabolic pathways. For instance:

These activities suggest potential applications in treating conditions such as cancer and inflammatory diseases.

Receptor Interactions

The compound's interaction with the CCR5 receptor is particularly notable. CCR5 is a chemokine receptor implicated in various diseases, including HIV infection and cancer metastasis. Studies have shown that modulation of this receptor could lead to significant therapeutic benefits.

Case Study 1: Antitumor Activity

A study evaluated the antitumor properties of derivatives related to piperidine compounds. It was found that modifications to the piperidine structure could enhance antitumor activity significantly. The introduction of specific functional groups increased binding affinity to target proteins involved in tumor growth .

Case Study 2: Neurological Effects

Another research study focused on the neurological applications of this compound. The compound demonstrated potential neuroprotective effects in vitro by inhibiting neuronal apoptosis through modulation of signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | Inhibitor of γ-Aminobutyric Acid Aminotransferase | |

| (1S,3S)-3-Amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride | Selective inhibitor of Ornithine Aminotransferase |

The unique stereochemistry and functional groups present in this compound contribute to its distinct biological profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Multi-step synthesis often involves (1) chiral resolution of piperidine intermediates, (2) functionalization of the piperidine ring (e.g., propan-2-yl group introduction), and (3) hydrochloric acid salt formation. For example, analogous piperidine derivatives are synthesized via Pd-catalyzed coupling, cyclization, and acid-mediated salt precipitation .

- Key Variables : Temperature (e.g., 93–96°C for acid hydrolysis ), solvent polarity (e.g., water/dioxane mixtures ), and catalyst selection (e.g., Pd(OAc)₂ for stereoretentive steps ).

Q. How can researchers validate the purity and stereochemical integrity of this compound post-synthesis?

- Analytical Techniques :

- HPLC-MS : Quantify impurities (e.g., diastereomers or unreacted intermediates) using chiral columns .

- NMR : Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial proton environments in piperidine rings ).

- X-ray crystallography : Resolve ambiguous stereochemical assignments for crystalline derivatives .

Advanced Research Questions

Q. What strategies mitigate low yields in the final hydrochloride salt formation step?

- Optimization Approaches :

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance salt precipitation efficiency .

- Acid Concentration : Titrate HCl stoichiometrically to avoid over-protonation, which can degrade the carboxylic acid moiety .

- Temperature Gradients : Gradual cooling (e.g., from 50°C to RT) improves crystal nucleation .

Q. How do conflicting NMR and HPLC data for diastereomeric impurities arise, and how should they be resolved?

- Root Causes :

- Dynamic Epimerization : Piperidine ring flexibility may lead to interconversion under analytical conditions, skewing HPLC retention times .

- Solvent Artifacts : Acidic mobile phases in HPLC can protonate amines, altering elution profiles .

Q. What computational models predict the biological activity of (3S,4S)-configured piperidine derivatives?

- Methods :

- Molecular Docking : Simulate interactions with targets like GABA receptors or enzymes (e.g., acetylcholinesterase) using software such as AutoDock Vina .

- QSAR : Correlate substituent effects (e.g., propan-2-yl bulkiness) with measured IC₅₀ values from enzyme inhibition assays .

Safety and Handling

Q. What are the critical safety protocols for handling this hydrochloride salt in aqueous solutions?

- Guidelines :

- Ventilation : Use fume hoods during HCl-mediated reactions to prevent inhalation exposure .

- Neutralization : Treat spills with sodium bicarbonate before disposal .

- First Aid : Immediate skin/eye rinsing with water for 15+ minutes if exposed; seek medical evaluation for persistent irritation .

Contradictions and Gaps

- Stereochemical Stability : Some studies report epimerization under acidic conditions , while others claim stability at pH 2–6 . Further kinetic studies under varying pH/temperature are needed.

- Biological Data : Limited empirical evidence for this specific compound; extrapolate cautiously from structurally related piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.